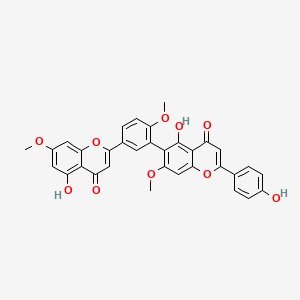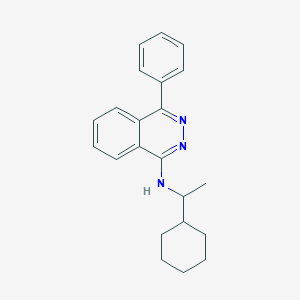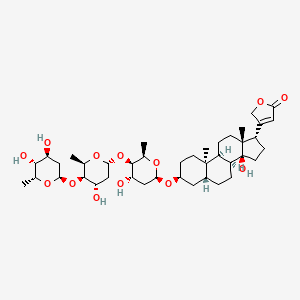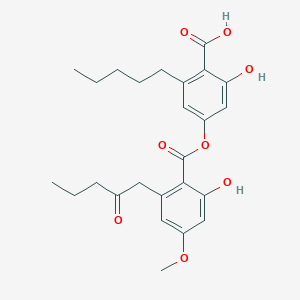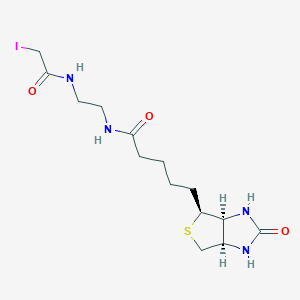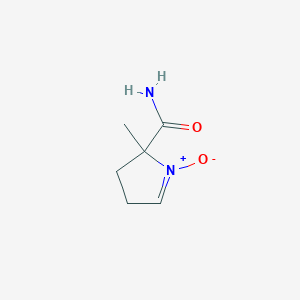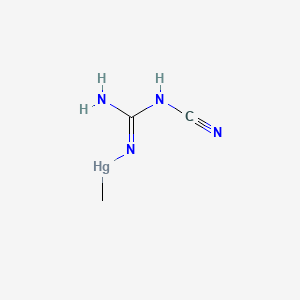
Morsodren
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998)
Wissenschaftliche Forschungsanwendungen
Enzyme Profiles to Monitor Wildlife Residue Accumulation
A study by Dieter (1975) in the Archives of Environmental Contamination and Toxicology examined the effects of Morsodren on plasma enzymes in starlings. The research showed that Morsodren affected cholinesterase activities and lactate dehydrogenase activities in birds. This study highlights the use of enzyme profiles as a potential method to monitor the presence of toxicants like Morsodren in wildlife populations (Dieter, 1975).
Combined Effects of Morsodren with Other Chemicals in Birds
Several studies conducted by Dieter and Ludke in the mid-1970s focused on the combined effects of Morsodren and other chemicals, like organophosphates and heavy metals, on birds. These studies, published in Bulletin of Environmental Contamination and Toxicology, demonstrated significant interactions between Morsodren and pesticides, influencing cholinesterase inhibition and mercury accumulation in birds. This research is crucial for understanding the environmental impact of Morsodren in combination with other contaminants (Dieter & Ludke, 1975), (Dieter & Ludke, 1978).
Eigenschaften
CAS-Nummer |
502-39-6 |
|---|---|
Produktname |
Morsodren |
Molekularformel |
C3H6HgN4 |
Molekulargewicht |
298.7 g/mol |
IUPAC-Name |
[(E)-[amino-(cyanoamino)methylidene]amino]-methylmercury |
InChI |
InChI=1S/C2H3N4.CH3.Hg/c3-1-6-2(4)5;;/h(H3-,4,5,6);1H3;/q-1;;+1 |
InChI-Schlüssel |
JVJUWCMBRUMDDQ-UHFFFAOYSA-N |
SMILES |
C[Hg]N=C(N)NC#N |
Kanonische SMILES |
C[Hg]N=C(N)NC#N |
Color/Form |
Colorless crystals |
melting_point |
313 °F (EPA, 1998) 156 °C |
Andere CAS-Nummern |
502-39-6 |
Physikalische Beschreibung |
Crystals. Used as a fungicide; a seed, soil, and turf treatment, especially for cereals, sorghum, sugar beets, cotton, and flax. Not registered as a pesticide in the U.S. (EPA, 1998) |
Löslichkeit |
Sol in acetone, ethanol, ethylene glycol but not in benzene In water, 2.17X10+4 mg/l @ 20 °C |
Synonyme |
(3-cyanoguanidino)methylmercury methylmercurydicyandiamide Morsodren panogen 15 |
Dampfdruck |
6.5e-05 mm Hg at 95 °F (EPA, 1998) 6.5X10-5 mm Hg @ 35 °C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



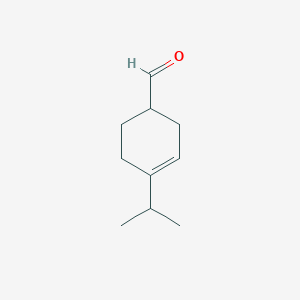
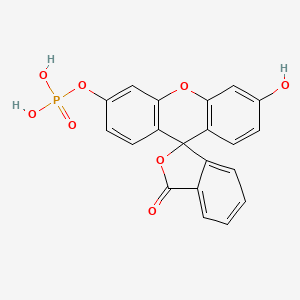
![(7Z)-7-benzylidene-6-methylquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione](/img/structure/B1254936.png)
![1-[(2E,8E)-9-(3,4-methylenedioxyphenyl)-2,8-nonadienoyl]pyrrolidine](/img/structure/B1254938.png)
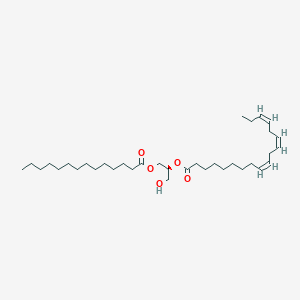
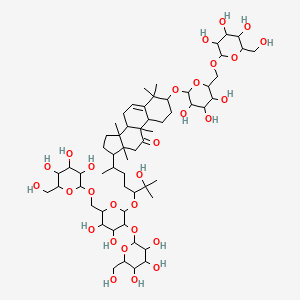
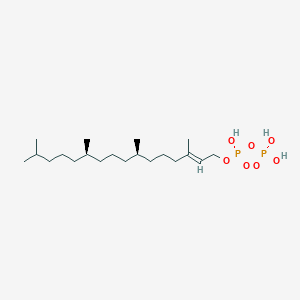
![2,11,12-Trimethoxy-1,2,8,9-tetrahydroindolo[7a,1-a]isoquinolin-6-one](/img/structure/B1254942.png)
